Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate
Overview
Description
Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the azepane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Step 2:
Step 3: The methyl group is introduced via alkylation reactions, often using methyl iodide as the alkylating agent.
Industrial Production Methods:
Industrial production methods for tert-butyl 4-methyl-5-oxoazepane-1-carboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl ester.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies involving nitrogen-containing heterocycles, which are important in various biological processes.
Medicine:
Drug Development: The compound serves as a building block in the synthesis of potential pharmaceutical agents.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 4-methyl-5-oxoazepane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 3-methyl-4-oxoazepane-1-carboxylate: Similar structure but with different positioning of the methyl and ketone groups.
Tert-butyl 4-oxoazepane-1-carboxylate: Lacks the methyl group present in tert-butyl 4-methyl-5-oxoazepane-1-carboxylate.
Uniqueness:
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl 4-methyl-5-oxoazepane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-5-7-13(8-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTMDKGETGTSCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCC1=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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